molecular formula C10H7BrClN3O B6630793 3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B6630793
M. Wt: 300.54 g/mol
InChI Key: LTWGFZLXRDQRPW-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide, also known as BCPB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of pyrazole derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of various kinases, including CDK2, CDK4, and CDK5. It has also been shown to inhibit the activity of various phosphatases, including PP2A and PP5. Additionally, this compound has been shown to inhibit the activity of various proteases, including cathepsin B and cathepsin L.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of various cytokines, including TNF-α and IL-6. Moreover, this compound has been shown to have antiviral effects by inhibiting the replication of various viruses, including HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological properties are not fully understood. Moreover, its mechanism of action is not well characterized, which makes it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide. One direction is to investigate its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future studies could focus on the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new compounds with improved biological properties.

Synthesis Methods

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide can be synthesized using various methods, including the reaction of 3-bromo-2-chlorobenzoyl chloride with 4-pyrazolecarboxamide in the presence of a base. Another method involves the reaction of 3-bromo-2-chlorobenzoic acid with 4-pyrazolecarboxylic acid in the presence of a coupling reagent. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In biochemistry, this compound has been used as a tool to study the role of various enzymes and proteins in cellular processes. In pharmacology, this compound has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections.

Properties

IUPAC Name

3-bromo-2-chloro-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O/c11-8-3-1-2-7(9(8)12)10(16)15-6-4-13-14-5-6/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWGFZLXRDQRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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